molecular formula C21H16ClN5O3 B3712377 N-[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]-3-methyl-4-nitrobenzamide

N-[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]-3-methyl-4-nitrobenzamide

Cat. No.: B3712377
M. Wt: 421.8 g/mol
InChI Key: GIYNRSHMZPRZQN-UHFFFAOYSA-N
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Description

N-[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]-3-methyl-4-nitrobenzamide is a complex organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structural features of this compound, such as the presence of a benzotriazole ring and nitrobenzamide moiety, contribute to its distinct chemical and biological properties.

Preparation Methods

The synthesis of N-[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]-3-methyl-4-nitrobenzamide involves several steps. One efficient method involves the reaction of 3-chloro-4-methylaniline with 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one in acetic acid as a solvent . This reaction yields the desired compound with good purity and yield. The reaction conditions typically include maintaining the reaction mixture at a specific temperature and stirring for a certain period to ensure complete conversion of reactants to the product.

Chemical Reactions Analysis

N-[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]-3-methyl-4-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.

    Hydrogenation: The compound can undergo hydrogenation reactions to reduce the nitro group to an amine group.

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) as a catalyst, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]-3-methyl-4-nitrobenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a valuable compound for drug discovery and development.

    Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as UV absorbers and stabilizers in polymers.

Mechanism of Action

The mechanism of action of N-[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with essential metabolic processes.

Comparison with Similar Compounds

N-[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]-3-methyl-4-nitrobenzamide can be compared with other benzotriazole derivatives, such as:

These compounds share similar structural features but differ in their specific functional groups and overall properties. The presence of different substituents can significantly impact their chemical reactivity, biological activity, and potential applications. This compound stands out due to its unique combination of a benzotriazole ring and nitrobenzamide moiety, which contributes to its distinct properties and applications.

Properties

IUPAC Name

N-[2-(3-chloro-4-methylphenyl)benzotriazol-5-yl]-3-methyl-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN5O3/c1-12-3-6-16(11-17(12)22)26-24-18-7-5-15(10-19(18)25-26)23-21(28)14-4-8-20(27(29)30)13(2)9-14/h3-11H,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYNRSHMZPRZQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC(=C(C=C4)[N+](=O)[O-])C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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